MFCD30489501
Overview
Description
Preparation Methods
The synthesis of MFCD30489501 typically involves the reaction of corresponding aromatic amines with phosphorus trichloride under basic conditions . The reaction is carried out in an organic solvent such as ethanol or ether, and the product is purified through crystallization or distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
MFCD30489501 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
MFCD30489501 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of MFCD30489501 involves its ability to donate electrons and form stable complexes with metal ions . This property makes it an effective ligand in catalysis and coordination chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the metal ions or other reactants it interacts with .
Comparison with Similar Compounds
MFCD30489501 can be compared with other similar compounds such as Tris(dimethylamino)phosphine and Tris(2,4-di-tert-butylphenyl) phosphite . While all these compounds contain phosphorus and amine groups, this compound is unique in its ability to form stable complexes and its specific applications in polymer chemistry and organic synthesis .
Properties
IUPAC Name |
tris[4-(dimethylamino)phenyl] phosphite | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N3O3P/c1-25(2)19-7-13-22(14-8-19)28-31(29-23-15-9-20(10-16-23)26(3)4)30-24-17-11-21(12-18-24)27(5)6/h7-18H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUCJZULNMTNEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OP(OC2=CC=C(C=C2)N(C)C)OC3=CC=C(C=C3)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N3O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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